molecular formula C12H7Cl2NO3 B6382923 4-(3,4-Dichlorophenyl)-2-nitrophenol CAS No. 1261929-60-5

4-(3,4-Dichlorophenyl)-2-nitrophenol

Cat. No.: B6382923
CAS No.: 1261929-60-5
M. Wt: 284.09 g/mol
InChI Key: HITJVZIYERIIPX-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-nitrophenol is a chlorinated nitrophenol derivative characterized by a phenol core substituted with a nitro group at position 2 and a 3,4-dichlorophenyl group at position 2.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJVZIYERIIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686309
Record name 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-60-5
Record name [1,1′-Biphenyl]-4-ol, 3′,4′-dichloro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261929-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-nitrophenol typically involves the nitration of 3,4-dichlorophenol. The process can be summarized as follows:

    Nitration Reaction: 3,4-dichlorophenol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. This reaction introduces a nitro group at the ortho position relative to the hydroxyl group on the phenol ring.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure 4-(3,4-Dichlorophenyl)-2-nitrophenol.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-Dichlorophenyl)-2-nitrophenol follows similar principles but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 3,4-dichlorophenol are nitrated using industrial nitrating agents and equipment.

    Continuous Processing: The reaction is carried out in continuous reactors to ensure consistent product quality and yield.

    Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-(3,4-Dichlorophenyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. For instance, if used as a herbicide, it may inhibit photosynthesis by blocking electron transport in photosystem II, similar to the action of other phenolic herbicides. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death.

Comparison with Similar Compounds

Structural Analogues: Chloro-Nitrophenol Isomers

Key positional isomers and analogues include:

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Applications
4-(3,4-Dichlorophenyl)-2-nitrophenol C₁₂H₇Cl₂NO₃ 296.10* 2-NO₂; 4-(3,4-Cl₂C₆H₃) Not reported Antimicrobial intermediates
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 2-Cl; 4-NO₂ Not reported Dye/pigment intermediates
4-Chloro-2-nitrophenol C₆H₄ClNO₃ 173.55 4-Cl; 2-NO₂ 85–87 Biochemical research

Notes:

  • Positional isomerism (e.g., 2-Cl vs. 4-Cl in chloro-nitrophenols) significantly impacts solubility and reactivity. For example, 4-Chloro-2-nitrophenol has a higher melting point (85–87°C) than its isomers, likely due to improved crystalline packing .

Fluorinated and Benzophenone Derivatives

Substitution of chlorine with fluorine or incorporation into benzophenone frameworks alters physicochemical and biological properties:

Compound Name Molecular Formula Key Features Biological Activity
4,5-Difluoro-2-nitrophenol C₆H₃F₂NO₃ 4,5-F₂; 2-NO₂ Not classified for hazards
4,4'-Dichloro-3-nitrobenzophenone C₁₃H₇Cl₂NO₃ Benzophenone core; 4-Cl, 3-NO₂ Unreported

Key Findings :

  • Benzophenone derivatives (e.g., 4,4'-Dichloro-3-nitrobenzophenone) exhibit extended conjugation, which may enhance UV stability but reduce solubility in polar solvents .

Dichlorophenyl-Substituted Heterocycles

Compounds with dichlorophenyl groups attached to heterocycles demonstrate diverse applications:

Compound Name Structure Key Properties Applications
6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine Pyrimidine core; 3,4-Cl₂C₆H₃; CF₃ High lipophilicity Antifungal agents
Sertraline Hydrochloride Intermediate Tetralone core; 3,4-Cl₂C₆H₃ Amine functionalization Antidepressant synthesis

Comparative Insights :

  • Pyrimidine derivatives (e.g., 6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine) show enhanced metabolic stability compared to phenolic analogues, making them preferable in drug design .
  • The sertraline intermediate highlights the role of 3,4-dichlorophenyl groups in modulating serotonin reuptake inhibition .

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